molecular formula C20H23N5OS B2424262 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097860-23-4

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2424262
CAS No.: 2097860-23-4
M. Wt: 381.5
InChI Key: XVPWAKOTWDIOJJ-UHFFFAOYSA-N
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Description

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a thieno[3,2-d]pyrimidine moiety, a piperidine ring, and a hexahydrocinnolinone core. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic reactions. One common approach begins with the preparation of the thieno[3,2-d]pyrimidine intermediate, which can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . This intermediate is then reacted with piperidine derivatives under specific conditions to form the desired piperidinylmethyl-thieno[3,2-d]pyrimidine compound . The final step involves the cyclization of this intermediate with appropriate reagents to yield the hexahydrocinnolinone core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, solvent optimization, and temperature control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes.

    Pharmacology: The compound’s effects on various biological targets are studied to understand its pharmacokinetics and pharmacodynamics.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets, while the hexahydrocinnolinone core contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties.

    Hexahydrocinnolinone Derivatives: These compounds are known for their stability and potential therapeutic applications.

Uniqueness

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. The integration of the thieno[3,2-d]pyrimidine moiety with the piperidine ring and hexahydrocinnolinone core results in a compound with enhanced stability, bioavailability, and potential therapeutic efficacy.

Properties

IUPAC Name

2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c26-18-11-15-3-1-2-4-16(15)23-25(18)12-14-5-8-24(9-6-14)20-19-17(7-10-27-19)21-13-22-20/h7,10-11,13-14H,1-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPWAKOTWDIOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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